molecular formula C16H23FN2O B256046 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide

Cat. No. B256046
M. Wt: 278.36 g/mol
InChI Key: NUWJEMQTEZONRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called α7 nicotinic acetylcholine receptor (nAChR) agonists and has been shown to have a wide range of biological effects.

Mechanism of Action

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide acts as an agonist of the α7 nAChR, a subtype of the nAChR family that is primarily expressed in the central nervous system. Activation of the α7 nAChR has been shown to have several beneficial effects, including improved cognitive function, reduced inflammation, and enhanced neuroprotection.
Biochemical and Physiological Effects:
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide has also been shown to have analgesic effects and has been studied for its potential use in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the α7 nAChR. However, N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide is a synthetic compound and may not accurately reflect the effects of endogenous compounds that act on the α7 nAChR.

Future Directions

There are several potential future directions for research on N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide. One area of focus is the development of more potent and selective α7 nAChR agonists. Another area of focus is the investigation of the potential therapeutic applications of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the use of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide as a tool for studying the α7 nAChR and its role in various biological processes is an area of ongoing research.

Synthesis Methods

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide can be synthesized through a multi-step process involving the reaction of 2-fluorobenzamide with 1-(dimethylamino)cyclohexylmagnesium bromide, followed by a series of purification steps. The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide is a complex process, and its purity and yield depend on several factors, including the reaction conditions and the quality of the reagents used.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects. N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide has also been studied for its potential use in the treatment of several neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

properties

Product Name

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide

Molecular Formula

C16H23FN2O

Molecular Weight

278.36 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2-fluorobenzamide

InChI

InChI=1S/C16H23FN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20)

InChI Key

NUWJEMQTEZONRX-UHFFFAOYSA-N

SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2F

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2F

Origin of Product

United States

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